molecular formula C18H22N2O2 B1385894 N-(4-Aminophenyl)-3-(isopentyloxy)benzamide CAS No. 1020055-40-6

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide

Cat. No.: B1385894
CAS No.: 1020055-40-6
M. Wt: 298.4 g/mol
InChI Key: WBMZVZTYERGEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is an organic compound with the molecular formula C18H22N2O2. This compound is characterized by the presence of an aminophenyl group and an isopentyloxy group attached to a benzamide core. It is commonly used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide typically involves the reaction of 4-aminophenylamine with 3-(isopentyloxy)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
  • N-(4-Aminophenyl)-3-(pentyloxy)benzamide
  • N-(4-Aminophenyl)-4-(pentyloxy)benzamide

Comparison: N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is unique due to the specific positioning of the isopentyloxy group on the benzamide core. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-5-3-4-14(12-17)18(21)20-16-8-6-15(19)7-9-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMZVZTYERGEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.